2-(Azidomethyl)imidazo[1,2-a]pyridine
Overview
Description
2-(Azidomethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7N5 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
- Imidazo[1,2-a]pyridine, a bicyclic heterocyclic ring, is recognized for its broad range of applications in medicinal chemistry. It has shown potential in areas such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This scaffold is also present in various marketed drugs like zolimidine, zolpidem, and alpidem. Structural modifications of this scaffold have led to the discovery of novel therapeutic agents (Deep et al., 2016).
Synthesis and Functionalization
- The synthesis of imidazo[1,2-a]pyridines using cost-effective catalysts and mild reaction conditions has significant pharmaceutical applications. Recent developments have focused on creating functionalized derivatives of imidazo[1,2-a]pyridine for enhanced biological activity (Ravi & Adimurthy, 2017).
Pharmacological Properties
- Imidazo[1,2-a]pyridine has seen progress in understanding its pharmacological properties, especially as enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
Development of Therapeutic Applications
- The therapeutic applications of aroylated imidazo[1,2-a]pyridine have been explored. The challenge of regioselective aroylation at specific positions of imidazo[1,2-a]pyridines has led to new methodologies for their synthesis (Kumbhar et al., 2022).
Antitumor Therapy Potential
- Imidazo[1,2-a]pyridine has been recognized as a biologically active moiety with potential in antitumor therapy. Various analogues have been used as lead molecules in clinical trials for novel anticancer agents (Goel et al., 2016).
Green Synthetic Approaches
- Green synthetic methods for imidazo[1,2-a]pyridine have been developed to reduce the use of harmful substances. Techniques like microwave-assisted synthesis and solvent-free approaches have improved reaction efficiency and reduced environmental impact (Patel et al., 2023).
Anticholinesterase Potential
- Imidazo[1,2-a]pyridine-based derivatives have shown promise in treating heart and circulatory failures, with some exhibiting strong acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (Kwong et al., 2019).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 2-(azidomethyl)imidazo[1,2-a]pyridine belongs, have been reported to inhibit the phospho (p)-protein kinase b (pi3k)-protein kinase b (akt)-mechanistic target of rapamycin (mtor) pathway . They have also shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridines have been reported to inhibit the growth of various pathogens in a dose-dependent manner . They are also known to inhibit the PI3K-Akt-mTOR pathway, inducing intrinsic apoptosis .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been reported to inhibit the pi3k-akt-mtor pathway , which plays a crucial role in cell survival, growth, and proliferation. Inhibition of this pathway can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as n-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, have been studied .
Result of Action
Imidazo[1,2-a]pyridines have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . They have also been reported to inhibit the growth of various pathogens in a dose-dependent manner .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been reported to be influenced by various factors, including the presence of transition metals, oxidation, and photocatalysis . These factors could potentially influence the action and stability of this compound.
Properties
IUPAC Name |
2-(azidomethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-12-10-5-7-6-13-4-2-1-3-8(13)11-7/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCBWMGEMVBYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.